molecular formula C15H22FN3O2S B2489813 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1209545-62-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2489813
CAS No.: 1209545-62-9
M. Wt: 327.42
InChI Key: FRSASHRVEFYBAF-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide include other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which includes the cyclopropanesulfonamide moiety. This structure imparts unique chemical properties and potential biological activities that distinguish it from other piperazine derivatives .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2S/c16-13-1-3-14(4-2-13)19-11-9-18(10-12-19)8-7-17-22(20,21)15-5-6-15/h1-4,15,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSASHRVEFYBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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